Atorvastatina éster terc-butílico

Descripción general

Descripción

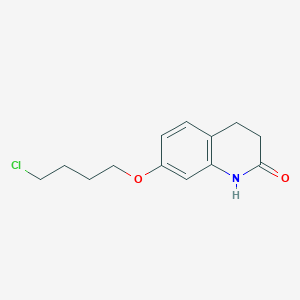

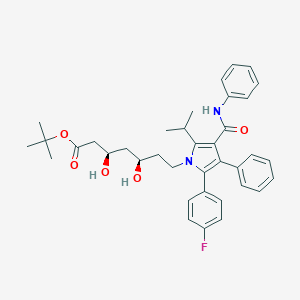

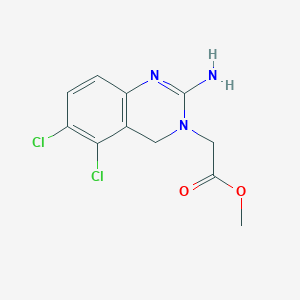

Atorvastatin tert-Butyl Ester is an impurity arising in the synthesis of Atorvastatin.

Aplicaciones Científicas De Investigación

Herramienta de Imagenología Molecular

Atorvastatina éster terc-butílico, específicamente su versión marcada con 18F, se ha sintetizado y utilizado como una posible herramienta de imagenología molecular para la evaluación de los mecanismos de acción relacionados con las estatinas . Esta herramienta puede ayudar a comprender la razón por la que un grupo considerable de pacientes no responde al tratamiento con estatinas .

Comprender los Mecanismos de las Estatinas

El compuesto ha demostrado potencial para ser utilizado como una herramienta para comprender el mecanismo de acción de las estatinas . Un mayor conocimiento de la biodistribución in vivo de this compound puede ayudar a comprender mejor el origen de los efectos fuera del objetivo y potencialmente permitir distinguir entre pacientes resistentes a las estatinas y no resistentes .

Investigación de Enfermedades Cardiovasculares

This compound juega un papel significativo en la investigación de enfermedades cardiovasculares. Inhibe la HMG-CoA reductasa y bloquea la producción de colesterol en el cuerpo, lo que ayuda a controlar los niveles de colesterol en pacientes con riesgo de enfermedad cardiovascular .

Intermediario Farmacéutico

This compound es un intermediario farmacéutico útil en la preparación de sales de atorvastatina . Esto lo convierte en un compuesto importante en la producción de medicamentos utilizados para tratar el colesterol alto y las condiciones relacionadas.

Producción Farmacéutica a Gran Escala

Se ha desarrollado una preparación mejorada a escala de kilogramos de Atorvastatina cálcica, que utiliza this compound como intermedio clave . Este método permite la producción de este importante medicamento a escala industrial, de varios kilogramos .

Investigación de la Aterosclerosis

This compound se utiliza en la investigación de la aterosclerosis, una patología inflamatoria crónica caracterizada por la deposición de placas en las paredes de las arterias

Mecanismo De Acción

Target of Action

The primary target of Atorvastatin tert-Butyl Ester is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin tert-Butyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in hepatic cholesterol levels .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a reduction of these lipid levels in the blood .

Pharmacokinetics

Atorvastatin tert-Butyl Ester is primarily active in the liver, where it can cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed .

Result of Action

The reduction in cholesterol and lipid levels leads to a decrease in the risk of cardiovascular diseases, including myocardial infarction and stroke . Statins like Atorvastatin tert-Butyl Ester have been shown to reduce the incidences of all-cause mortality, including fatal and non-fatal cardiovascular disease .

Action Environment

The efficacy and stability of Atorvastatin tert-Butyl Ester can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can affect the drug’s effectiveness . Further knowledge of the in vivo biodistribution of Atorvastatin tert-Butyl Ester may help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients .

Análisis Bioquímico

Biochemical Properties

Atorvastatin tert-Butyl Ester plays a significant role in biochemical reactions. It inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction with HMG-CoA reductase is crucial for its function.

Cellular Effects

Atorvastatin tert-Butyl Ester influences cell function by altering the production of cholesterol in the body, which helps control cholesterol levels in patients at risk of cardiovascular disease . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Atorvastatin tert-Butyl Ester involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits HMG-CoA reductase, thereby blocking the production of cholesterol in the body .

Temporal Effects in Laboratory Settings

The effects of Atorvastatin tert-Butyl Ester over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Atorvastatin tert-Butyl Ester vary with different dosages in animal models

Metabolic Pathways

Atorvastatin tert-Butyl Ester is involved in the metabolic pathway of cholesterol synthesis . It interacts with the enzyme HMG-CoA reductase, which is a key player in this pathway .

Propiedades

IUPAC Name |

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKKGVOCBYRML-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459683 | |

| Record name | Atorvastatin tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134395-00-9 | |

| Record name | Atorvastatin tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134395-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5R)-tert-Butyl 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)